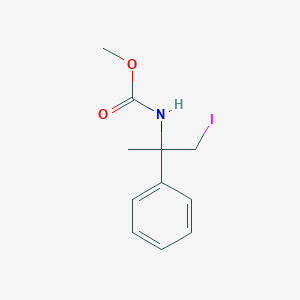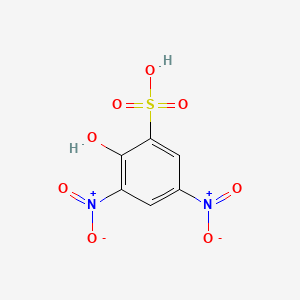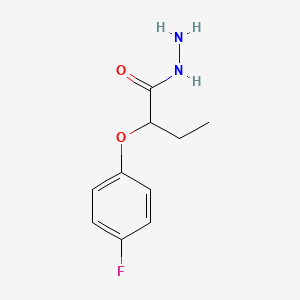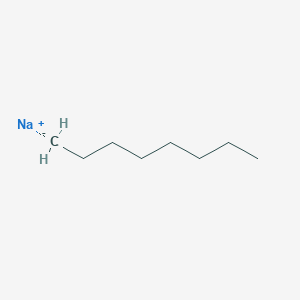
sodium;octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium octane-1-sulfonate involves the sulfonation of bromooctane with anhydrous sodium sulfite in the presence of a catalyst, such as tetrapropylammonium bromide . The reaction is carried out in a reaction container equipped with a cooling backflow device and mechanical agitation. The sulfonation process typically takes 16-24 hours. After the reaction, the mixture is subjected to reduced pressure to evaporate the water, and the residual solid is dried and ground . The crude product is then extracted using absolute alcohol and recrystallized to obtain the pure product .
Industrial Production Methods: In industrial settings, the production of sodium octane-1-sulfonate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and improving the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium octane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form different sulfonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides.
Substitution: Sulfonate esters.
Scientific Research Applications
Chemistry: Sodium octane-1-sulfonate is extensively used as an ion-pairing reagent in HPLC for the analysis of organic compounds, peptides, and proteins . It helps in improving the resolution and sensitivity of the analysis.
Biology: In biological research, it is used to study the interaction of proteins and peptides with various ions. It also plays a role in the analysis of neurotransmitters and other biomolecules .
Medicine: Sodium octane-1-sulfonate is used in the pharmaceutical industry for the analysis of drug compounds and their metabolites. It helps in the separation and identification of complex mixtures in drug formulations .
Industry: In industrial applications, it is used as a surfactant and detergent in various formulations. It also finds use in the preparation of ion-exchange resins and other materials .
Mechanism of Action
Sodium octane-1-sulfonate exerts its effects primarily through ion-pairing and ion-exchange mechanisms. The sulfonic acid group interacts with positively charged ions, while the sodium ion interacts with negatively charged ions . This dual interaction facilitates the separation and analysis of various compounds in HPLC . The hydrocarbon chain provides hydrophobic interactions, further aiding in the separation process .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another anionic surfactant used in protein analysis.
Sodium hexanesulfonate: Similar in structure but with a shorter hydrocarbon chain.
Sodium decanesulfonate: Similar in structure but with a longer hydrocarbon chain.
Uniqueness: Sodium octane-1-sulfonate is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective in HPLC analysis, offering better resolution and sensitivity compared to other surfactants .
Properties
CAS No. |
2875-36-7 |
|---|---|
Molecular Formula |
C8H17Na |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
sodium;octane |
InChI |
InChI=1S/C8H17.Na/c1-3-5-7-8-6-4-2;/h1,3-8H2,2H3;/q-1;+1 |
InChI Key |
JCTBGDVMRIUPPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[CH2-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)

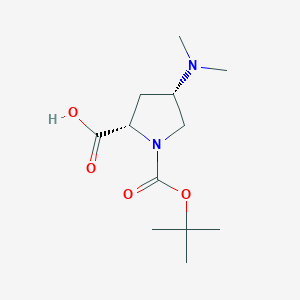
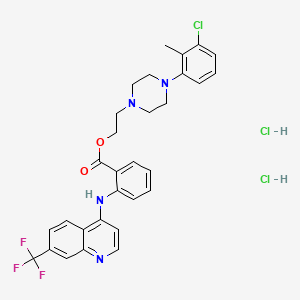
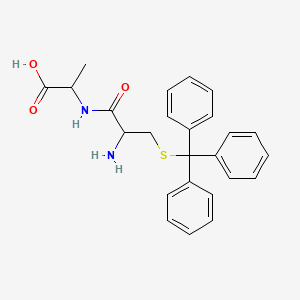
![1-(4-aminofurazan-3-yl)-5-isopropyl-N-[1-(4-pyridyl)ethylideneamino]triazole-4-carboxamide](/img/structure/B14145097.png)
![[4-(Pyrazin-2-yl)piperazin-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B14145101.png)
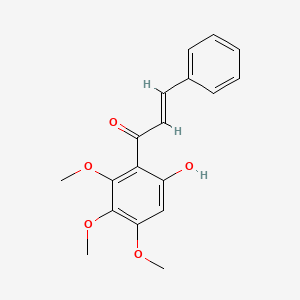
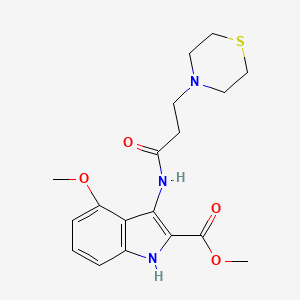
![2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B14145116.png)
